molecular formula C34H26O8 B1662646 Vialinin A CAS No. 858134-23-3

Vialinin A

Cat. No. B1662646
CAS RN: 858134-23-3
M. Wt: 562.6 g/mol
InChI Key: NOJUKCRPSUMHQQ-UHFFFAOYSA-N
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Description

Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .


Synthesis Analysis

Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .


Molecular Structure Analysis

The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .


Chemical Reactions Analysis

Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .


Physical And Chemical Properties Analysis

Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .

Scientific Research Applications

Mechanism of Action

Target of Action

Vialinin A, a para-terphenyl derivative isolated from Thelephora fungi, has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) and ubiquitin-specific peptidase 5 (USP5) . These enzymes belong to a family of cysteine proteases responsible for the cleavage of ubiquitin residues on proteins .

Mode of Action

Vialinin A interacts with its targets, USP4 and USP5, by binding to their active sites, thereby inhibiting their enzymatic activity . The binding site for Vialinin A on USP4 is located around residue V98 within the domain in the USP segment . This interaction leads to the blockade of USP4 and USP5, contributing to the anti-inflammatory and anticancer properties of Vialinin A .

Biochemical Pathways

The inhibition of USP4 and USP5 by Vialinin A affects various cellular and biological processes. As deubiquitinating enzymes (DUBs), USP4 and USP5 are critically implicated in processes such as TGF-β response, NFκB signaling, and splicing . In pathological situations like inflammatory diseases and cancer, the expression of these enzymes is often deregulated, frequently enhanced, and uncontrolled .

Result of Action

The inhibition of USP4 and USP5 by Vialinin A leads to molecular and cellular effects that contribute to its anti-inflammatory and anticancer properties . For instance, Vialinin A has been shown to alleviate oxidative stress and neuronal injuries after ischemic stroke by accelerating Keap1 degradation through inhibiting USP4-mediated deubiquitination .

Future Directions

Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .

properties

IUPAC Name

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUKCRPSUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468621
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vialinin A

CAS RN

858134-23-3
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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